molecular formula C9H10N2O2 B1448622 5-(Azetidin-1-yl)pyridine-3-carboxylic acid CAS No. 2060032-47-3

5-(Azetidin-1-yl)pyridine-3-carboxylic acid

Cat. No.: B1448622
CAS No.: 2060032-47-3
M. Wt: 178.19 g/mol
InChI Key: KDJMFEWZROQBSC-UHFFFAOYSA-N
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Description

5-(Azetidin-1-yl)pyridine-3-carboxylic acid is a chemical compound that features a nicotinic acid moiety bonded to an azetidine ring.

Scientific Research Applications

5-(Azetidin-1-yl)pyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in material science for the development of new materials with specific properties.

Mechanism of Action

Target of Action

5-(Azetidin-1-yl)nicotinic acid, also known as AZA, is a derivative of nicotinic acid and contains an azetidine ring. The primary targets of 5-(Azetidin-1-yl)nicotinic acid are the α4β2-nicotinic acetylcholine receptors (nAChRs) . These receptors are a family of ligand-gated ion channels that are ubiquitously distributed in the central and peripheral nervous systems .

Mode of Action

The mode of action of 5-(Azetidin-1-yl)nicotinic acid involves its interaction with its primary targets, the α4β2-nicotinic acetylcholine receptors . There is evidence from clinical and preclinical studies supporting the notion that antagonism or partial agonism of these receptors, particularly the α4β2-containing subunits, could lead to antidepressant-like effects in vivo .

Biochemical Pathways

The biochemical pathways affected by 5-(Azetidin-1-yl)nicotinic acid are related to the metabolism of nicotine . A pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions . The disubstituted pyridine 2,5-dihydroxypyridine can be chemically catalyzed into 5-aminolevulinic acid, which is applied as a universal precursor for porphyrins, herbicides, and plant growth hormones as well as cancer therapy .

Result of Action

The molecular and cellular effects of 5-(Azetidin-1-yl)nicotinic acid’s action are primarily related to its antidepressant-like effects . The compound has profound and high potency antidepressant-like effects in the forced swim test . The net action of prolonged exposure to 5-(Azetidin-1-yl)nicotinic acid, as for nicotine, seems to be a selective decrease in α4β2-nAChR function .

Safety and Hazards

The safety data sheet for nicotinic acid indicates that it causes serious eye irritation and is harmful to aquatic life . It’s recommended to wash skin thoroughly after handling and avoid release to the environment .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The most recent advances, trends, and future directions in the synthesis, reactivity, and application of azetidines have been reviewed, with a focus on using azetidines as motifs in drug discovery, polymerization, and chiral templates .

Biochemical Analysis

Biochemical Properties

5-(Azetidin-1-yl)nicotinic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with nicotinic acetylcholine receptors (nAChRs), specifically the alpha4beta2 subtype . These interactions are characterized by partial agonism, which means that 5-(Azetidin-1-yl)nicotinic acid can activate the receptor but not to its full potential. This partial activation can lead to desensitization of the receptor over time, reducing its responsiveness to other stimuli .

Cellular Effects

The effects of 5-(Azetidin-1-yl)nicotinic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving nicotinic acetylcholine receptors. By interacting with these receptors, 5-(Azetidin-1-yl)nicotinic acid can modulate gene expression and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, this compound can alter cellular energy metabolism by influencing the activity of enzymes involved in the NAD+ biosynthesis pathway .

Molecular Mechanism

At the molecular level, 5-(Azetidin-1-yl)nicotinic acid exerts its effects through several mechanisms. It binds to nicotinic acetylcholine receptors, leading to partial agonism and subsequent desensitization . This binding can inhibit the receptor’s function, reducing its responsiveness to other agonists. Furthermore, 5-(Azetidin-1-yl)nicotinic acid can influence gene expression by activating transcription factors such as FOXO1, which plays a role in regulating metabolic and stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Azetidin-1-yl)nicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 5-(Azetidin-1-yl)nicotinic acid can lead to sustained desensitization of nicotinic acetylcholine receptors, reducing their activity over time . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in long-term studies .

Dosage Effects in Animal Models

The effects of 5-(Azetidin-1-yl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound can act as a partial agonist of nicotinic acetylcholine receptors, leading to mild modulation of receptor activity . At higher doses, it can cause significant desensitization and inhibition of receptor function, potentially leading to adverse effects . Studies have also indicated that high doses of 5-(Azetidin-1-yl)nicotinic acid can result in toxic effects, including liver toxicity and gastrointestinal distress .

Metabolic Pathways

5-(Azetidin-1-yl)nicotinic acid is involved in several metabolic pathways, particularly those related to NAD+ biosynthesis. The compound can influence the activity of enzymes such as nicotinamide mononucleotide adenylyltransferase (NMNAT), which plays a crucial role in NAD+ synthesis . By modulating the activity of these enzymes, 5-(Azetidin-1-yl)nicotinic acid can affect metabolic flux and the levels of key metabolites involved in cellular energy metabolism .

Transport and Distribution

The transport and distribution of 5-(Azetidin-1-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with nicotinic acid transporters, facilitating its uptake into cells . Once inside the cell, 5-(Azetidin-1-yl)nicotinic acid can be distributed to various cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 5-(Azetidin-1-yl)nicotinic acid is an important factor in determining its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria and nucleus, where it can influence key biochemical processes . Additionally, post-translational modifications and targeting signals can direct 5-(Azetidin-1-yl)nicotinic acid to specific organelles, enhancing its efficacy in modulating cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-yl)pyridine-3-carboxylic acid typically involves the cyclocondensation of nicotinic acid derivatives with azetidine precursors. One common method is the condensation of nicotinic acid hydrazide with aromatic or heterocyclic aldehydes to form Schiff bases, followed by cyclocondensation with chloroacetyl chloride in the presence of triethylamine . This reaction yields azetidinone derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the azetidine or nicotinic acid moieties.

Comparison with Similar Compounds

Similar Compounds

    2-Arylazetidines: These compounds also feature an azetidine ring and are known for their activity as ligands for nicotinic acetylcholine receptors.

    Azetidin-2-ones: These compounds contain a β-lactam ring and exhibit various biological activities, including antibacterial and anti-inflammatory properties.

Uniqueness

5-(Azetidin-1-yl)pyridine-3-carboxylic acid is unique due to the presence of both the azetidine ring and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to interact with multiple molecular targets further enhances its potential as a research tool and therapeutic agent.

Properties

IUPAC Name

5-(azetidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-4-8(6-10-5-7)11-2-1-3-11/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMFEWZROQBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CN=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060032-47-3
Record name 5-(azetidin-1-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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